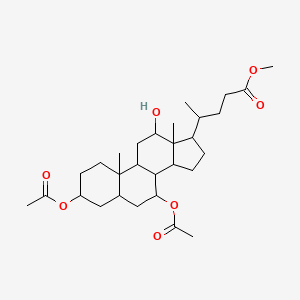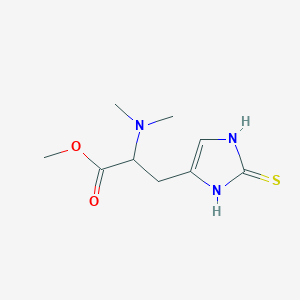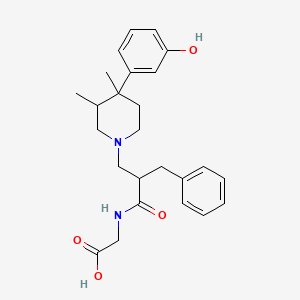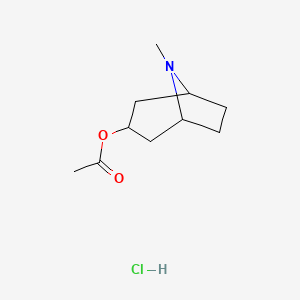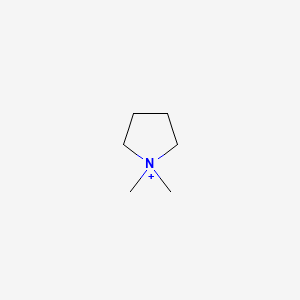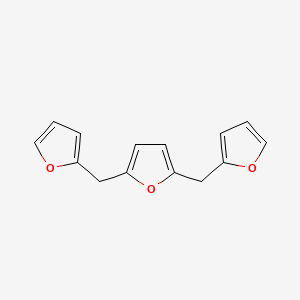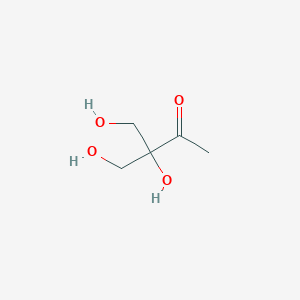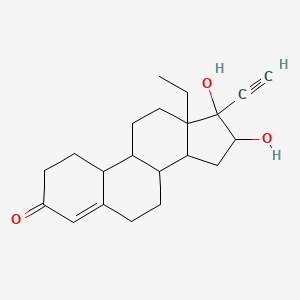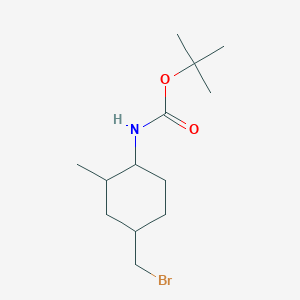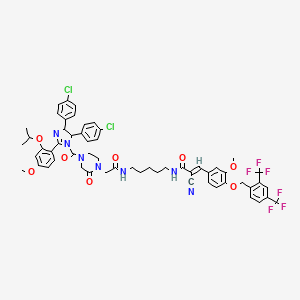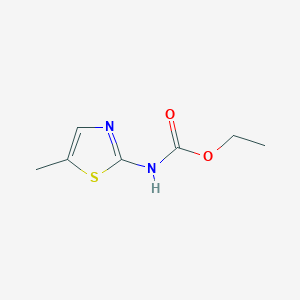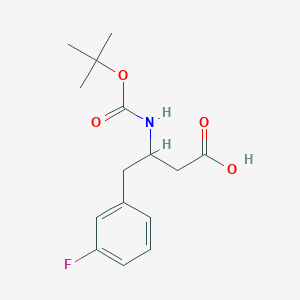
3-(Boc-amino)-4-(3-fluorophenyl)butyric Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Boc-アミノ)-4-(3-フルオロフェニル)酪酸は、tert-ブトキシカルボニル(Boc)保護されたアミノ基とフルオロフェニル基を特徴とする有機化合物です。
準備方法
合成経路および反応条件
3-(Boc-アミノ)-4-(3-フルオロフェニル)酪酸の合成は、通常、市販の前駆体から始まる複数のステップを含みます。一般的な方法の1つは、アミノ基をBoc基で保護し、次にハロゲン化やカップリング反応などの反応を介してフルオロフェニル基を導入することです。反応条件は、多くの場合、収率と純度を高くするために、特定の触媒と溶媒の使用が必要です。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、規模はより大きくなります。プロセスは効率性と費用対効果を最適化するために設計されており、複雑な反応シーケンスを処理するために、多くの場合、連続フローリアクターと自動システムが用いられます。
化学反応の分析
反応の種類
3-(Boc-アミノ)-4-(3-フルオロフェニル)酪酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、追加の官能基を導入することができます。
還元: 還元反応は、フルオロフェニル基またはカルボン酸部分を修飾するために使用できます。
置換: Boc保護されたアミノ基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
置換: アミンやチオールなどの求核剤は、置換反応に使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱保護アミンまたはアルコールを生成する可能性があります。
科学的研究の応用
3-(Boc-アミノ)-4-(3-フルオロフェニル)酪酸は、科学研究で幅広い用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素相互作用やタンパク質修飾の研究に使用できます。
産業: 特殊化学薬品や材料の製造に使用されます。
作用機序
3-(Boc-アミノ)-4-(3-フルオロフェニル)酪酸の作用機序は、特定の分子標的との相互作用を含みます。Boc保護されたアミノ基は、酸性条件下で脱保護することができ、遊離アミンがさまざまな生化学的経路に参加できるようになります。フルオロフェニル基は、タンパク質の疎水性ポケットと相互作用して、その活性と機能に影響を与えることができます。
類似化合物との比較
類似化合物
3-(Boc-アミノ)-3-(3-フルオロフェニル)プロピオン酸: 構造は似ていますが、炭素鎖が短い。
3-(Boc-アミノ)-4-(4-フルオロフェニル)酪酸: 類似しているが、フェニル環上のフッ素原子の位置が異なる。
独自性
3-(Boc-アミノ)-4-(3-フルオロフェニル)酪酸は、フッ素原子の特定の位置とBoc保護されたアミノ基によって独自であり、これは独特の化学的および生物学的特性をもたらします。これは、標的を絞った研究や用途に適した貴重な化合物です。
特性
IUPAC Name |
4-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVPDNJRPDEQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
